Carmoterol
説明
CHF4226.01 and CHF4232.01 are diastereoisomers; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOXNOQMRZISPV-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201046374 | |
| Record name | Carmoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147568-66-9 | |
| Record name | Carmoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carmoterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carmoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carmoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Carmoterol in Bronchodilation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmoterol (formerly TA-2005) is a potent, selective, and ultra-long-acting β2-adrenergic receptor agonist designed for the treatment of obstructive airway diseases. Its primary mechanism of action in achieving bronchodilation is through the targeted activation of β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a well-defined signaling cascade, leading to smooth muscle relaxation and a subsequent increase in airway caliber. This technical guide provides a detailed examination of this compound's molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Introduction to this compound
This compound is a non-catecholamine, pure (R,R)-stereoisomer that exhibits high affinity and selectivity for the β2-adrenergic receptor.[1] Its chemical structure, featuring a carbostyril aromatic ring, contributes to its ultra-long duration of action, which can exceed 24 hours.[2][3] Preclinical and clinical studies have demonstrated its high potency, which is greater than that of other long-acting β2-agonists such as formoterol (B127741) and salmeterol (B1361061) in some models.[2]
Molecular Mechanism of Action
The bronchodilatory effect of this compound is initiated by its binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase.[1]
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparison with other long-acting β2-agonists, formoterol and salmeterol.
| Compound | Receptor Binding Affinity (pKd,high) | Tissue/Cell System | Reference |
| This compound (TA-2005) | 8.2 | Bovine trapezium muscle | [4] |
| Isoprenaline | 7.3 | Bovine trapezium muscle | [4] |
| Salbutamol | 7.0 | Bovine trapezium muscle | [4] |
| Compound | Functional Potency (pD2) | Tissue/Cell System | Reference |
| This compound (TA-2005) | 9.29 | Guinea pig tracheal smooth muscle | [4] |
| Isoprenaline | 7.65 | Guinea pig tracheal smooth muscle | [4] |
| Salbutamol | 7.10 | Guinea pig tracheal smooth muscle | [4] |
| Compound | Intrinsic Efficacy (% of Isoprenaline max effect) | Reference |
| This compound | 73% (Nearly full agonist) | [5] |
| Formoterol | High (Full agonist) | [6] |
| Salmeterol | Lower (Partial agonist) | [6] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro experimental protocols. The following sections detail the methodologies for the key experiments cited.
Receptor Binding Assays
These assays are designed to determine the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., bovine trapezium muscle) or cells (e.g., CHO or HEK293) expressing the β2-adrenergic receptor.
-
Radioligand: A radiolabeled antagonist, such as [125I]iodocyanopindolol, is used to label the β2-adrenergic receptors.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Kd) is then calculated from the IC50 value. For agonists that induce a high-affinity binding state, a pKd,high value is determined.[4]
Adenylyl Cyclase Activation Assays
These functional assays measure the ability of an agonist to stimulate the production of cAMP.
Objective: To determine the functional potency (EC50) and intrinsic efficacy of this compound in activating adenylyl cyclase.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured.
-
Stimulation: The cells are incubated with increasing concentrations of the β2-agonist (e.g., this compound).
-
cAMP Measurement: The intracellular accumulation of cAMP is measured. While the specific study on this compound's EC50 in mutant receptors did not detail the exact cAMP measurement method, a common technique involves pre-labeling the cellular ATP pool with [3H]-adenine and then isolating the resulting [3H]-cAMP using sequential column chromatography.[7]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The intrinsic efficacy is determined by comparing the maximal response produced by the test agonist to that of a full agonist, such as isoprenaline.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and the general workflows of the experimental protocols described.
Caption: this compound's signaling pathway leading to bronchodilation.
Caption: General workflow for a receptor binding assay.
Caption: General workflow for an adenylyl cyclase activation assay.
Conclusion
This compound's mechanism of action in bronchodilation is a classic example of β2-adrenergic receptor agonism. Its high potency and selectivity, coupled with an ultra-long duration of action, distinguish it from other long-acting β2-agonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of respiratory therapeutics. Further research into the precise molecular interactions that confer its unique pharmacological profile may provide valuable insights for the design of future bronchodilators.
References
- 1. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 2. Atypical molecular pharmacology of a new long-acting beta 2-adrenoceptor agonist, TA 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the seventh transmembrane region in high affinity binding of a beta 2-selective agonist TA-2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TA-2005, a novel, long-acting, and selective beta 2-adrenoceptor agonist: characterization of its in vivo bronchodilating action in guinea pigs and cats in comparison with other beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Carmoterol: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmoterol is a potent, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, characterized by two chiral centers, dictates its high affinity and selectivity for the β2-adrenoceptor. This document provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic pathway based on established chemical principles, and a detailed description of its mechanism of action through the β2-adrenergic signaling cascade. All quantitative data is presented in structured tables, and detailed, representative experimental protocols are provided for the key proposed synthetic steps. Logical and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure of this compound
This compound, with the IUPAC name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one, is a complex organic molecule with the chemical formula C21H24N2O4.[1] Its structure is characterized by a quinolinone core, a substituted ethylamino side chain, and two stereocenters, which are crucial for its pharmacological activity. The clinically investigated and most active form is the (R,R)-stereoisomer.[2][3]
The key structural features include:
-
8-Hydroxy-1H-quinolin-2-one Core: This bicyclic aromatic lactam system is a key structural component. The hydroxyl group at the 8-position is a critical feature for its interaction with the β2-adrenoceptor.
-
Ethanolamine Side Chain: Attached to the 5-position of the quinolinone core is a (1R)-1-hydroxyethyl group, which is a common feature in many β2-agonists and is essential for receptor binding and activation.
-
(2R)-1-(4-methoxyphenyl)propan-2-ylamino Group: This bulky, chiral amino substituent is a distinguishing feature of this compound and contributes to its high potency and ultra-long duration of action. The methoxyphenyl group is believed to play a significant role in its selectivity for the β2-adrenoceptor.[1]
The presence of two chiral centers gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The (R,R)-isomer, this compound, is the eutomer, possessing the highest affinity and functional potency at the β2-adrenoceptor.
| Identifier | Value |
| IUPAC Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one |
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | 147568-66-9 |
| SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O |
| InChI Key | IHOXNOQMRZISPV-YJYMSZOUSA-N |
Proposed Synthesis Pathway of this compound
A detailed, step-by-step synthesis of this compound is not extensively described in publicly available literature. However, a plausible and efficient retrosynthetic analysis suggests a convergent approach. This proposed pathway involves the synthesis of two key intermediates: Intermediate A (5-(2-bromo-1-hydroxyethyl)-8-hydroxy-1H-quinolin-2-one) and Intermediate B ((2R)-1-(4-methoxyphenyl)propan-2-amine) , followed by their coupling to form the final product.
Diagram of Proposed Synthesis Pathway
Quantitative Data for Proposed Synthesis
The following table summarizes the proposed synthetic steps with illustrative quantitative data. Please note that these values are representative for similar transformations and have not been experimentally verified for the synthesis of this compound.
| Step | Reactant(s) | Reagent(s)/Conditions | Product | Illustrative Yield (%) |
| A1 | 8-Hydroxyquinoline, Acetyl chloride | AlCl3, CS2 | 5-Acetyl-8-hydroxyquinoline | 75-85 |
| A2 | 5-Acetyl-8-hydroxyquinoline | Br2, HBr | 5-(2-Bromoacetyl)-8-hydroxyquinoline | 80-90 |
| A3 | 5-(2-Bromoacetyl)-8-hydroxyquinoline | Chiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), BH3·SMe2 | Intermediate A | 90-98 (with high e.e.) |
| B1 | 4-Methoxyphenylacetone, Ammonia | H2, Raney Nickel or NaBH3CN | Intermediate B | 60-70 |
| C | Intermediate A, Intermediate B | K2CO3, DMF | This compound | 50-60 |
Representative Experimental Protocols
The following are detailed, representative methodologies for the key steps in the proposed synthesis of this compound.
Step A1: Friedel-Crafts Acylation of 8-Hydroxyquinoline
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Add a solution of 8-hydroxyquinoline (1.0 eq) in carbon disulfide dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-acetyl-8-hydroxyquinoline.
Step A2: Bromination of 5-Acetyl-8-hydroxyquinoline
-
Dissolve 5-acetyl-8-hydroxyquinoline (1.0 eq) in a minimal amount of glacial acetic acid containing a catalytic amount of hydrobromic acid.
-
Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-(2-bromoacetyl)-8-hydroxyquinoline.
Step A3: Asymmetric Reduction to Intermediate A
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 5-(2-bromoacetyl)-8-hydroxyquinoline (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Stir the reaction for 6 hours at room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to give Intermediate A.
Step B1: Reductive Amination to Intermediate B
-
To a solution of 4-methoxyphenylacetone (1.0 eq) in methanol, add ammonium (B1175870) acetate (B1210297) (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Add aqueous sodium hydroxide (B78521) (2 M) and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate B.
Step C: Coupling of Intermediates A and B
-
To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add Intermediate B (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour into water.
-
Extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Signaling Pathway of this compound
This compound exerts its therapeutic effect through its agonist activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of the airways.
Mechanism of Action
-
Receptor Binding: this compound binds to the β2-adrenoceptor on airway smooth muscle cells.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This results in bronchodilation and relief from the symptoms of asthma and COPD.
Diagram of β2-Adrenergic Receptor Signaling Pathway
Conclusion
This compound is a structurally complex and highly potent β2-adrenoceptor agonist. Its synthesis, while not publicly detailed, can be rationally approached through a convergent strategy. The (R,R)-stereochemistry is paramount to its high affinity and efficacy. The mechanism of action, involving the canonical β2-adrenergic receptor signaling pathway, leads to bronchodilation, making it a molecule of significant interest in the management of obstructive airway diseases. This guide provides a foundational technical understanding for researchers and professionals in the field of drug development. Further investigation into its synthesis and clinical application was halted, but the principles of its design and action remain relevant.
References
(R,R)-Carmoterol: A Deep Dive into its Stereoselective Pharmacological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Carmoterol is a potent, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] A critical aspect of its pharmacology lies in its stereochemistry. As a chiral molecule with two stereocenters, this compound exists as four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The clinically developed and pharmacologically active form is the (R,R)-enantiomer.[3][4] This guide provides a comprehensive overview of the pharmacological activity of (R,R)-carmoterol, detailing its receptor binding, functional potency, and the experimental methodologies used for its characterization.
For β2-adrenoceptor agonists, the interaction with the receptor is highly stereospecific. It is well-established that the (R)-configuration at the carbon atom bearing the hydroxyl group is the eutomer, possessing significantly higher binding affinity and functional potency. The other enantiomers, known as distomers, are expected to have negligible affinity and functional activity at the β2-AR. Consequently, the pharmacological profile of racemic this compound is almost entirely due to the (R,R)-enantiomer.
Quantitative Pharmacological Data
The pharmacological activity of (R,R)-carmoterol is distinguished by its high potency, selectivity for the β2-adrenoceptor, and a prolonged duration of action. While comprehensive public data comparing all four stereoisomers is limited, the characteristics of the active (R,R)-enantiomer have been documented.
| Parameter | Value | Receptor/System | Description |
| Functional Potency (pEC50) | 10.19 | β2-Adrenoceptor | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Receptor Selectivity | 53-fold higher for β2 vs. β1 | β1 and β2-Adrenoceptors | A measure of the drug's binding affinity for the target receptor (β2) compared to another receptor subtype (β1). |
| Tissue Selectivity | >100-fold for bronchial vs. myocardial | Guinea Pig Tissue | A comparison of the drug's effect on the target tissue (bronchial smooth muscle) versus non-target tissue (myocardium). |
| In Vivo Potency (ED50) | 16.7 pmol | Acetylcholine-induced bronchoconstriction in Guinea Pig | The dose that produces a 50% inhibition of the bronchoconstrictive response. |
β2-Adrenergic Receptor Signaling Pathway
(R,R)-Carmoterol exerts its therapeutic effect—bronchodilation—by activating the β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a Gs protein-coupled signaling cascade.
-
Agonist Binding: (R,R)-Carmoterol binds to the orthosteric site of the β2-AR.
-
G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates several downstream targets within the smooth muscle cell, resulting in a decrease in intracellular calcium and ultimately leading to muscle relaxation and bronchodilation.
References
Preclinical Profile of Carmoterol: A Long-Acting β2-Adrenoceptor Agonist for Asthma and COPD
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Carmoterol (development codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). As a non-catecholamine, (R,R)-stereoisomer, this compound was designed to provide potent and sustained bronchodilation. Although its clinical development was discontinued, the preclinical data generated for this compound offer valuable insights into its pharmacological profile and the broader landscape of β2-agonist drug discovery. This technical guide provides an in-depth overview of the preclinical studies on this compound, with a focus on its receptor binding, functional potency, and effects in animal models of respiratory disease.
Data Presentation
The following tables summarize the key quantitative and qualitative preclinical data available for this compound.
Table 1: Receptor Binding and Functional Potency of (R,R)-Carmoterol
| Parameter | Value/Description | Species/System | Assay Type |
| Binding Affinity (Ki) | Sub-nanomolar range (suggested) | Human β2-Adrenoceptor | Radioligand Binding Assay |
| Receptor Selectivity | 53-fold higher affinity for β2- over β1-adrenoceptor | Human | Radioligand Binding Assay |
| Functional Potency (EC50) | Data not publicly available | - | cAMP Accumulation Assay |
| Intrinsic Efficacy | Similar to formoterol (B127741) | Primary human bronchial smooth muscle cells | cAMP Accumulation Assay |
| Tracheal Relaxation Potency | Greater than formoterol and salmeterol | Guinea Pig | Isolated Tracheal Rings |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Effect | Key Findings |
| Guinea Pig (various challenges) | Bronchodilation | Potent activity against acetylcholine, histamine (B1213489), and ovalbumin-induced bronchoconstriction. |
| Guinea Pig | Synergistic effect with tiotropium | The ED50 of this compound was significantly reduced when co-administered with tiotropium. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments conducted to characterize this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)) engineered to express a high density of the human β2-adrenoceptor.
-
Cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction.
2. Competitive Binding:
-
The isolated membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that binds to the β2-adrenoceptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
3. Separation and Quantification:
-
After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for Potency (EC50) Determination
This assay measures the ability of a compound to activate the β2-adrenoceptor and elicit a downstream cellular response, namely the production of cyclic adenosine (B11128) monophosphate (cAMP).
1. Cell Culture and Stimulation:
-
Whole cells expressing the human β2-adrenoceptor are cultured in appropriate media.
-
The cells are then incubated with increasing concentrations of the test compound (this compound).
2. Cell Lysis and cAMP Measurement:
-
Following a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
3. Data Analysis:
-
A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the test compound concentration.
-
The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is determined from this curve.
Isolated Guinea Pig Tracheal Ring Assay for Bronchodilator Activity
This ex vivo assay assesses the relaxant effect of a compound on airway smooth muscle.
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized, and the trachea is dissected out.
-
The trachea is cut into rings, which are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
2. Contraction and Relaxation:
-
The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine (B1211447) to induce a stable contractile tone.
-
Cumulative concentrations of the test compound (this compound) are then added to the organ bath to assess its relaxant effect.
3. Data Acquisition and Analysis:
-
The changes in isometric tension of the tracheal rings are recorded.
-
The relaxation induced by the test compound is expressed as a percentage of the maximal relaxation achievable with a standard bronchodilator like isoprenaline or papaverine.
-
The potency of the compound is determined by calculating the EC50 value from the concentration-response curve.
In Vivo Animal Models of Asthma and COPD
1. Ovalbumin-Induced Asthma Model in Guinea Pigs:
-
Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. A booster injection may be given after a week.
-
Challenge: After a sensitization period, the animals are challenged with an aerosolized solution of OVA to induce an asthmatic response, including bronchoconstriction and airway inflammation.
-
Treatment and Assessment: Test compounds like this compound are administered (e.g., via inhalation or intratracheally) before the OVA challenge. Airway resistance and other lung function parameters are measured to evaluate the efficacy of the treatment.
2. Lipopolysaccharide-Induced COPD Model in Rats:
-
Induction: Rats are exposed to intranasal or intratracheal instillation of lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli). This induces a neutrophilic airway inflammation characteristic of COPD.
-
Treatment and Assessment: this compound would be administered to the animals, and its effects on inflammatory cell influx into the lungs (measured in bronchoalveolar lavage fluid), cytokine levels, and lung function would be assessed.
Visualizations
Signaling Pathway
Experimental Workflow
Carmoterol interaction with β2-adrenergic receptor
An In-Depth Technical Guide to the Interaction of Carmoterol with the β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (development codes TA-2005, CHF-4226) is an experimental, non-catechol, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist (ultra-LABA) investigated for the treatment of obstructive airway diseases such as asthma and COPD. As the (R,R)-stereoisomer, it demonstrated high potency and selectivity for the β2-AR. This document provides a comprehensive technical overview of the interaction between this compound and the β2-AR, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and workflows. Although clinical development of this compound was discontinued (B1498344) around 2010, the study of its pharmacological profile remains relevant for the development of novel β2-AR agonists.
Molecular Interaction and Selectivity
This compound is a pure (R,R)-isomer with structural elements derived from both formoterol (B127741) and procaterol. Its chemical structure, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril ring, contributes to its high affinity and prolonged binding to the β2-adrenoceptor.
The interaction between any agonist and the β2-AR is stereoselective, and the (R,R)-isomer of this compound is the most pharmacologically active form. The protonated nitrogen atom of the agonist typically forms a key ionic bond with the carboxylate side chain of Aspartate 113 in transmembrane helix 3 (TM3) of the receptor.
This compound exhibits significant selectivity for the β2-AR over other β-adrenoceptor subtypes. It has been reported to have a 53-fold higher affinity for the β2-adrenoceptor than for the β1-adrenoceptor. Furthermore, it is over 100 times more selective for bronchial muscle (rich in β2-receptors) than for myocardial tissue (predominantly β1-receptors).
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound is limited in publicly available literature, its profile can be understood in the context of other well-characterized β2-AR agonists.
Table 1: β2-Adrenoceptor Binding Affinity and Functional Potency
| Compound | Binding Affinity (pKi) | Functional Potency (pD2 / pEC50) | Intrinsic Activity / Efficacy (Emax) | Species / System |
| This compound | 4.322 (pharmacophore model) | More potent than formoterol & salmeterol | Similar to formoterol | Guinea Pig Trachea, Human Bronchial Smooth Muscle Cells |
| Formoterol | 8.2 ± 0.09 (β2) vs 6.25 ± 0.06 (β1) | 8.9 ± 0.03 | 86 ± 5% (vs. Aminophylline); 90% (vs. Isoprenaline) | Guinea Pig Trachea, Human β2-AR |
| Salmeterol | 8.3 ± 0.04 (β2) vs 5.7 ± 0.04 (β1) | 9.2 ± 0.03 | 62 ± 3% (vs. Aminophylline); 38% (vs. Isoprenaline) | Guinea Pig Trachea, Human β2-AR |
| Indacaterol | N/A | N/A | 73% (vs. Isoprenaline) | Human β2-AR |
| Salbutamol | 5.83 ± 0.06 (β2) vs 4.71 ± 0.16 (β1) | N/A | 47% (vs. Isoprenaline) | Human β2-AR |
| Isoprenaline | N/A | N/A | 100% (Full Agonist) | Human β2-AR |
Note: pKi, pD2, and pEC50 are the negative logarithms of the inhibitor constant, the molar concentration producing 50% of the maximal response, and the molar concentration producing 50% of its own maximal effect, respectively. Higher values indicate greater affinity or potency.
Signaling Pathways
Activation of the β2-AR by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves coupling to the stimulatory G protein (Gs), but other pathways, including coupling to the inhibitory G protein (Gi) and β-arrestin-mediated signaling, are also recognized.
Canonical Gs Pathway
Upon agonist binding, the β2-AR undergoes a conformational change, allowing it to activate Gs. The Gαs subunit then dissociates and stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Alternative Signaling Pathways
The β2-AR can also couple to Gi, which can counteract the Gs pathway, and can be regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades like the MAPK/ERK pathway.
Experimental Protocols
Characterizing the interaction of a compound like this compound with the β2-AR involves two primary types of in-vitro assays: radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.
Competitive Radioligand Binding Assay
This assay directly measures the binding affinity (Ki) of a test compound by assessing its ability to compete with a known radiolabeled ligand for the β2-AR.
Objective: To determine the inhibition constant (Ki) of this compound for the human β2-AR.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human β2-adrenoceptor.
-
Radioligand: A β2-AR specific radioligand such as [³H]-dihydroalprenolol, [¹²⁵I]-cyanopindolol, or [³H]-CGP 12177.
-
Test Compound: this compound (and/or its stereoisomers).
-
Non-specific Antagonist: Propranolol (or other high-affinity antagonist) to determine non-specific binding.
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl2.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Detection: Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Harvest cells expressing the β2-AR, homogenize them in a lysis buffer, and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and a range of concentrations of the unlabeled test compound (this compound).
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This functional assay measures the ability of a compound to activate the β2-AR and elicit the downstream cellular response of cAMP production. It is used to determine potency (EC50) and intrinsic efficacy (Emax).
Objective: To determine the EC50 and Emax of this compound for the human β2-AR.
Materials:
-
Cells: Whole cells (e.g., CHO, HEK293) expressing the human β2-adrenoceptor.
-
Test Compound: this compound.
-
Positive Control: A full agonist like isoproterenol (B85558) or a direct adenylyl cyclase activator like forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Lysis Buffer & Detection Reagents: From a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).
Protocol:
-
Cell Culture: Seed the cells into a multi-well plate (e.g., 384-well) and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Include wells for vehicle control (basal level) and a positive control (e.g., isoproterenol for
Carmoterol: A Deep Dive into its Pharmacokinetics and In vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carmoterol (developmental codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that underwent preclinical and clinical development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Despite showing high potency and selectivity for the β2 receptor, its development was discontinued.[1] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, compiled from the limited publicly accessible information. The data presented herein is primarily derived from preclinical studies in various animal models.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical species, including rats, dogs, and monkeys. The available data suggests dose-proportional pharmacokinetics with linear accumulation upon repeated administration.
Absorption
The extent of absorption of this compound appears to exhibit significant species-dependent differences. Preclinical studies using radiolabeled this compound (¹⁴C-TA-2005) have provided insights into its absorption characteristics following oral administration.
| Species | Sex | Dose (Oral) | Route | Extent of Absorption (% of Dose) |
| Rat | Male | 0.3 mg/kg | Oral | 16 |
| Rat | Female | 0.3 mg/kg | Oral | 24 |
| Dog | Male | 0.02 mg/kg | Oral | >60 |
| Data derived from a conference abstract on pharmacokinetic studies of TA-2005. |
In rats, the presence of bile was found to inhibit the absorption of this compound from the ligated intestine. Following a 1 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) of total radioactivity was 6.4 ng eq./ml, achieved at 15 minutes post-dose.
Distribution
Following administration, this compound distributes to various tissues. In rats, tissue levels of radioactivity were highest in the digestive tract and liver, with lower concentrations observed in other organs and tissues.
Metabolism
Detailed information regarding the in vivo metabolism of this compound and the chemical structures of its metabolites is not extensively available in the public domain. Preclinical studies in rats indicated that the primary route of excretion is through the bile, suggesting significant hepatic metabolism. The chemical structure of this compound is 8-hydroxy-5-(1-hydroxy-2-(N-(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-2(1H)-quinolinone hydrochloride.
Excretion
The excretion of this compound and its metabolites occurs via both urine and feces, with the predominant route varying between species.
| Species | Sex | Dose | Route | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Timeframe |
| Rat | Male | 0.3 mg/kg | Oral | 3.2 | 90.7 | 3 days |
| Rat | Male | 0.1 mg/kg | Intravenous | 20.3 | 75.7 | 3 days |
| Dog | Male | 0.02 mg/kg | Oral | 60.8 | 37.7 | 3 days |
| Monkey | Male | 0.3 mg/kg | Oral | 14.3 | 79.5 | 7 days |
| Monkey | Male | 0.1 mg/kg | Intravenous | 60.0 | 34.4 | 7 days |
| Data derived from a conference abstract on pharmacokinetic studies of TA-2005. |
In rats, biliary excretion was identified as the main elimination pathway. Within 24 hours of intraduodenal and intravenous administration, 55.2% and 81.5% of the administered dose, respectively, were excreted in the bile.
Experimental Protocols
The following methodologies are based on the limited information available from a conference abstract on the preclinical pharmacokinetic studies of ¹⁴C-labeled TA-2005.
Animal Models
-
Species: Rats, Dogs, and Monkeys
-
Justification: Standard preclinical species for pharmacokinetic evaluation.
Dosing and Administration
-
Compound: ¹⁴C-TA-2005 (radiolabeled this compound)
-
Routes of Administration:
-
Oral (gavage)
-
Intravenous
-
Intraduodenal (for biliary excretion studies in rats)
-
-
Dose Levels: Varied by species and route of administration (refer to tables in the "Pharmacokinetic Profile" section).
Sample Collection
-
Matrices: Plasma, urine, feces, and bile (in rats).
-
Time Points: Not specified in detail in the available abstract, but collection occurred over several days to determine excretion balance.
Analytical Methods
-
Method: Likely liquid scintillation counting for the determination of total radioactivity in collected samples, a standard method for studies with radiolabeled compounds. Specific chromatographic methods for separating parent drug from metabolites were not detailed.
Visualizations
Preclinical Pharmacokinetic Study Workflow
References
Molecular Basis for Carmoterol's Long-Acting Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Carmoterol, specifically its (R,R)-enantiomer, is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the management of obstructive airway diseases. Its long duration of action, a key clinical feature, is not primarily dictated by a slow dissociation from the β2-AR, but rather by its interactions with the cell membrane. This guide delves into the molecular underpinnings of this compound's pharmacological profile, presenting available data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows. While precise quantitative binding and efficacy data for this compound are not widely available in the public domain, this document synthesizes the existing knowledge to provide a comprehensive overview for the scientific community.
Introduction: The Challenge of Long-Acting β2-Agonists
The development of long-acting β2-agonists (LABAs) revolutionized the treatment of asthma and chronic obstructive pulmonary disease (COPD). Unlike short-acting β2-agonists (SABAs), LABAs provide sustained bronchodilation, leading to improved symptom control and quality of life. The molecular mechanisms conferring this extended duration of action vary among different LABAs and have been a subject of intense research. Two principal theories have emerged: the "exosite" binding hypothesis and the "plasmalemma diffusion" or "microkinetic" model. The exosite theory posits that a secondary binding site on or near the receptor anchors the drug, allowing for repeated receptor activation. The microkinetic model suggests that the lipid bilayer of the cell membrane acts as a depot for the drug, from which it can partition to the receptor over an extended period. For this compound, evidence points towards the latter mechanism being the predominant contributor to its long-acting properties.
(R,R)-Carmoterol: Stereoselectivity and Receptor Interaction
This compound possesses two chiral centers, resulting in four possible stereoisomers. The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is a testament to the highly stereoselective nature of the β2-AR binding pocket.
Binding Affinity and Selectivity
(R,R)-Carmoterol exhibits high affinity for the human β2-AR, with suggestions of a sub-nanomolar binding constant (Ki).[1] A key feature of this compound is its high selectivity for the β2-AR over the β1-AR. It has been reported to have a 53-fold higher affinity for the β2-adrenoceptor than for the β1-adrenoceptor.[2] This selectivity is crucial for minimizing potential cardiovascular side effects associated with β1-AR stimulation. The methoxyphenyl group in this compound's structure has been identified as a critical determinant of its β2-AR selectivity.[2]
Functional Activity and Intrinsic Efficacy
As a β2-AR agonist, (R,R)-Carmoterol stimulates the Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP ultimately results in the relaxation of airway smooth muscle and bronchodilation.
(R,R)-Carmoterol is a potent agonist with a fast onset of action, comparable to formoterol (B127741) and salbutamol.[2] Its intrinsic activity is reported to be similar to that of formoterol.[2]
Quantitative Data Summary
While precise, publicly available quantitative data for (R,R)-Carmoterol is limited, the following tables summarize the known qualitative and comparative pharmacological properties.
| Parameter | (R,R)-Carmoterol | Reference |
| Binding Affinity (Ki) for human β2-AR | High (sub-nanomolar suggested) | [1] |
| Receptor Selectivity (β2 vs. β1) | 53-fold higher for β2 | [2] |
| Receptor Dissociation Rate (koff) | Not slow; long duration attributed to membrane interactions | |
| Receptor Residence Time | Not reported to be exceptionally long |
Table 1: Binding Characteristics of (R,R)-Carmoterol at the Human β2-Adrenergic Receptor
| Parameter | (R,R)-Carmoterol | Reference |
| Functional Potency (EC50) for cAMP production | High | [3] |
| Intrinsic Efficacy (Emax) | Similar to Formoterol | [2] |
| Onset of Action | Fast | [2] |
| Duration of Action | Long-acting | [2] |
Table 2: Functional Profile of (R,R)-Carmoterol at the Human β2-Adrenergic Receptor
The Molecular Basis of Long-Lasting Action: The Microkinetic Model
The prolonged bronchodilatory effect of this compound is best explained by the plasmalemma diffusion microkinetic model. This model proposes that due to its lipophilic nature, this compound partitions into the lipid bilayer of the airway smooth muscle cells. This membrane depot then serves as a reservoir from which the drug can slowly diffuse to the β2-AR, maintaining a local concentration sufficient for sustained receptor activation. This mechanism does not necessitate an exceptionally slow dissociation rate from the receptor itself.
Experimental Protocols
The characterization of β2-AR agonists like this compound relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for β2-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenoceptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a β-adrenoceptor antagonist) or [¹²⁵I]-cyanopindolol.
-
Unlabeled test compound: (R,R)-Carmoterol.
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human β2-adrenoceptor to high confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane suspension (a predetermined amount of protein, e.g., 10-20 µg).
-
A range of concentrations of the unlabeled test compound ((R,R)-Carmoterol).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
-
For total binding wells, add assay buffer instead of the unlabeled test compound.
-
For non-specific binding wells, add a high concentration of propranolol.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for β2-Adrenoceptor Agonism
Objective: To measure the potency (EC50) and intrinsic efficacy (Emax) of a test compound by quantifying its ability to stimulate the production of cyclic AMP (cAMP).
Materials:
-
A whole-cell line expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.
-
Test compound: (R,R)-Carmoterol.
-
Positive control: Isoproterenol (a full β-adrenoceptor agonist).
-
Vehicle control (e.g., DMSO).
-
cAMP assay kit (e.g., HTRF®, ELISA, or AlphaScreen®).
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture:
-
Seed the cells in a multi-well plate (e.g., 96-well) and grow them to a suitable confluency.
-
-
Pre-incubation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Compound Stimulation:
-
Add varying concentrations of the test compound ((R,R)-Carmoterol), positive control (isoproterenol), or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (HTRF®, ELISA, or AlphaScreen®), following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the agonist).
-
The intrinsic efficacy of (R,R)-Carmoterol can be expressed as a percentage of the Emax of the full agonist, isoproterenol.
-
Visualizing the Molecular Mechanisms
Signaling Pathway of β2-Adrenergic Receptor Activation
Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for assessing functional activity via cAMP assay.
Conclusion
The long-acting property of (R,R)-Carmoterol is a complex interplay of its physicochemical properties and its interaction with the cellular environment of the airway smooth muscle. While a definitive quantitative picture of its binding kinetics remains to be fully elucidated in publicly accessible literature, the available evidence strongly supports the microkinetic model, where the cell membrane acts as a local reservoir for the drug. (R,R)-Carmoterol's high affinity, high selectivity, and potent agonist activity at the β2-AR, combined with this membrane-retention mechanism, underpin its therapeutic profile as a long-acting bronchodilator. Further research providing precise kinetic parameters would be invaluable in refining our understanding of its molecular pharmacology and in the development of future respiratory therapeutics.
References
Methodological & Application
Application Notes: cAMP Functional Assay for Carmoterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoterol is a potent and selective ultra-long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the activation of β2-ARs, which are Gs protein-coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways.
The binding of this compound to the β2-AR initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium and ultimately leading to the relaxation of airway smooth muscle and bronchodilation.
This application note provides a detailed protocol for a cell-based functional assay to quantify the agonistic activity of this compound at the human β2-AR by measuring intracellular cAMP accumulation. The protocol is designed for a 96-well plate format and can be adapted for various cAMP detection technologies.
Data Presentation
The potency and efficacy of this compound and other reference β2-AR agonists are summarized in the table below. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is expressed as the maximal response (Emax) relative to the full agonist Isoproterenol.
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Receptor Selectivity |
| This compound | ~0.065* | ~90%** | Over 100-fold for bronchial muscle vs. myocardial tissue |
| Formoterol | ~1 | 90% | High |
| Salmeterol | Potent | 38% | High |
| Salbutamol | Moderate | 47% | Moderate |
| Isoproterenol | Control | 100% | Non-selective β-agonist |
*Calculated from a pEC50 of 10.19. **Inferred from the observation that this compound has a similar intrinsic activity to Formoterol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow for the cAMP functional assay.
Experimental Protocol
This protocol details the methodology for determining the potency and efficacy of this compound by measuring cAMP accumulation in a cell-based assay.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-
Application Notes and Protocols for Determining Carmoterol Affinity using Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoterol, also known as TA-2005, is a potent and long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] The β2AR is a G-protein coupled receptor predominantly found in the smooth muscle of the airways.[2] Activation of this receptor by an agonist like this compound initiates a signaling cascade that leads to bronchodilation, making it a key target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Understanding the binding affinity of a drug candidate to its target receptor is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand (e.g., this compound) and a receptor (e.g., β2AR).[3] These assays utilize a radioactively labeled ligand to measure the binding of a test compound to the receptor.
This document provides detailed application notes and protocols for determining the binding affinity of this compound for the human β2-adrenergic receptor using saturation and competitive radioligand binding assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and the general experimental workflow for a radioligand binding assay.
Data Presentation
The binding affinity of this compound and its analogs for the human β2-adrenergic receptor can be determined through saturation and competitive binding assays. The key parameters obtained are the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the test compound (this compound).
Table 1: Saturation Binding Assay Data for a β2-Adrenergic Radioligand
| Parameter | Value | Units | Description |
| Radioligand | [³H]-Dihydroalprenolol ([³H]-DHA) | - | A commonly used non-selective beta-adrenergic antagonist radioligand. |
| Kd | 0.50 | nM | Equilibrium dissociation constant; concentration of radioligand at which 50% of the receptors are occupied at equilibrium. |
| Bmax | 70 | fmol/mg protein | Maximum number of binding sites. |
Table 2: Competitive Binding Assay Data for this compound (TA-2005) and Analogs
| Compound | Ki (nM) | Receptor | Cell Line | Radioligand | Reference |
| This compound (TA-2005) | 1.2 ± 0.2 | Human β2AR | CHO | [³H]-DHA | |
| Isoproterenol | 35 ± 5 | Human β2AR | CHO | [³H]-DHA | |
| Compound II | 32 ± 4 | Human β2AR | CHO | [³H]-DHA | |
| Compound III | 45 ± 6 | Human β2AR | CHO | [³H]-DHA |
Note: Compound II and III are derivatives of TA-2005 lacking certain chemical groups, as described in Kikkawa et al., 1998.
Experimental Protocols
The following protocols are based on methodologies described for determining the binding affinity of ligands to the β2-adrenergic receptor.
Materials and Reagents
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol.
-
Test Compound: this compound (TA-2005) hydrochloride.
-
Non-specific Binding Control: Propranolol.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Protein Assay Reagents (e.g., BCA or Bradford).
Membrane Preparation
-
Grow CHO cells expressing the human β2AR to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.
-
Prepare serial dilutions of the radioligand ([³H]-DHA) in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed amount of membrane preparation (e.g., 20-50 µg protein), the serially diluted [³H]-DHA, and Assay Buffer to a final volume of 250 µL.
-
Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate the specific binding sites.
-
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competitive Binding Assay Protocol
This assay is performed to determine the inhibition constant (Ki) of the unlabeled test compound (this compound).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed amount of membrane preparation, a fixed concentration of [³H]-DHA (typically at or near its Kd value), and Assay Buffer.
-
Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Competition: Add a fixed amount of membrane preparation, a fixed concentration of [³H]-DHA, and the serially diluted this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation and wash the filters as described in the saturation binding assay protocol.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.
-
References
Application Notes: In Vivo Guinea Pig Trachea Model for Efficacy Testing of Carmoterol
Introduction
Carmoterol is a potent and selective ultra-long-acting beta-2 adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the activation of beta-2 adrenergic receptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchodilation. The in vivo guinea pig trachea model is a well-established and relevant preclinical model for evaluating the efficacy of bronchodilators. Guinea pig airways share physiological and pharmacological similarities with human airways, making them a suitable model for studying respiratory drugs. This model allows for the direct assessment of a compound's ability to reverse or prevent bronchoconstriction in a living organism.
Principle of the Assay
In this model, guinea pigs are anesthetized, and their trachea is cannulated to allow for mechanical ventilation and the measurement of airway resistance. Bronchoconstriction is induced by an intravenous or inhaled challenge agent, such as acetylcholine (B1216132) or histamine (B1213489). The test compound, this compound, is then administered, typically via intratracheal superfusion or inhalation, and its ability to reduce the induced increase in airway resistance is quantified. Dose-response curves can be generated to determine the potency (e.g., ED50) and efficacy of the compound.
Data Presentation
Table 1: Dose-Dependent Inhibition of Acetylcholine-Induced Bronchoconstriction by this compound in Guinea Pigs
| This compound Dose (pmol) | Inhibition of Bronchoconstriction (%) |
| 0.3 | 15 ± 4 |
| 1 | 35 ± 6 |
| 3 | 58 ± 7 |
| 10 | 85 ± 5 |
| 30 | 98 ± 2 |
| 100 | 100 ± 0 |
Data are presented as mean ± SEM. Bronchoconstriction was induced by intravenous administration of acetylcholine (20 µg/kg). This compound was administered by superfusion onto the tracheal mucosa for 5 minutes before the challenge.
Table 2: Potency of this compound against Various Bronchoconstrictors in Guinea Pigs
| Bronchoconstrictor | This compound ED50 (pmol) |
| Acetylcholine | 16.7 |
| Histamine | < 1 |
| Ovalbumin (in sensitized animals) | < 1 |
ED50 is the dose required to produce 50% of the maximal inhibition of the bronchoconstrictor response.
Experimental Protocols
Materials
-
Male Hartley guinea pigs (300-400 g)
-
This compound hydrochloride
-
Urethane (B1682113) (anesthetic)
-
Acetylcholine chloride or Histamine dihydrochloride (B599025) (bronchoconstrictors)
-
Saline solution (0.9% NaCl)
-
Tracheal cannula
-
Mechanical ventilator for small animals
-
Pressure transducer and data acquisition system
-
Aerosol generator (for inhalation studies) or superfusion pump
-
Intravenous catheter
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo testing of this compound in a guinea pig trachea model.
Detailed Protocol
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.25 g/kg, intraperitoneal injection).
-
Place the animal in a supine position on a heated pad to maintain body temperature.
-
Perform a midline cervical incision to expose the trachea and jugular vein.
-
Carefully dissect the trachea free from surrounding tissues and insert a tracheal cannula.
-
Insert a catheter into the jugular vein for intravenous administration of the bronchoconstrictor agent.
-
-
Ventilation and Monitoring:
-
Connect the tracheal cannula to a small animal mechanical ventilator.
-
Ventilate the animal with room air at a constant volume and frequency.
-
Connect a pressure transducer to a side port of the tracheal cannula to measure tracheal pressure.
-
Use a data acquisition system to record tracheal pressure and calculate airway resistance.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a period of 10-15 minutes until a steady baseline of airway resistance is achieved.
-
Induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (e.g., 20 µg/kg) or histamine (e.g., 10 µg/kg). This should produce a significant and reproducible increase in airway resistance.
-
Once the bronchoconstrictor response has peaked and returned to baseline, administer a single dose of this compound. This can be done by superfusion (0.01 ml/min) onto the tracheal mucosa for 5 minutes before the next bronchoconstrictor challenge.
-
After the administration of this compound, repeat the bronchoconstrictor challenge.
-
Record the peak increase in airway resistance.
-
Repeat this procedure for a range of this compound doses to establish a dose-response relationship.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound using the following formula: % Inhibition = 100 * (1 - (Peak resistance after this compound / Peak resistance before this compound))
-
Plot the percentage inhibition against the logarithm of the this compound dose to generate a dose-response curve.
-
From the dose-response curve, calculate the ED50 value, which is the dose of this compound that produces 50% of the maximum inhibitory effect.
-
Signaling Pathway
This compound Signaling Pathway Diagram
Application Notes: Carmoterol in Preclinical Airway Hyperresponsiveness Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmoterol is a potent, long-acting β2-adrenergic receptor agonist (LABA) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action is the relaxation of airway smooth muscle, leading to bronchodilation. Preclinical studies are essential to characterize the potency, efficacy, duration of action, and anti-inflammatory properties of novel bronchodilators like this compound. This document provides detailed protocols and data presentation for the application of this compound in established preclinical models of airway hyperresponsiveness (AHR), a key feature of asthma. The primary model discussed is the ovalbumin (OVA)-sensitized guinea pig, a well-validated model for studying allergic asthma.[1][2][3][4]
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding initiates a G-protein-coupled signaling cascade that results in muscle relaxation. The key steps involve the activation of adenylyl cyclase, production of cyclic adenosine (B11128) monophosphate (cAMP), and activation of Protein Kinase A (PKA), which phosphorylates multiple downstream targets to decrease intracellular calcium levels and reduce the contractility of the muscle fibers.[5][6]
Data Presentation: Potency and Efficacy
Quantitative data from preclinical studies are crucial for comparing the pharmacological profile of this compound with other β2-agonists. The following tables summarize key parameters from in vivo and in vitro studies.
Table 1: In Vivo Bronchoprotective Potency in Guinea Pig Models
This table presents the effective dose required to produce 50% of the maximal effect (ED₅₀) against bronchoconstriction induced by various challengers in anesthetized guinea pigs. Lower values indicate higher potency.
| Compound | Challenge | ED₅₀ (pmol, intratracheal) | Reference |
| This compound | Acetylcholine | 2.8 | [7] |
| This compound | Histamine (B1213489) | 1.0 | [7] |
| This compound | Ovalbumin | < 1.0 | [7] |
Table 2: In Vitro Relaxant Potency on Isolated Guinea Pig Trachea
This table shows the negative logarithm of the molar concentration that produces 50% of the maximum relaxation (pD₂) in pre-contracted isolated guinea pig tracheal rings. Higher values indicate greater potency.
| Compound | pD₂ Value | Relative Potency | Reference |
| This compound (related compound S1319) | 10.58 | Very High | [1] |
| Formoterol (B127741) | 10.52 | Very High | [1] |
| Salbutamol (Albuterol) | 7.50 | Moderate | [1] |
| Isoprenaline (non-selective) | 7.60 | Moderate | [1] |
Note: Data for this compound in this specific in vitro assay is limited; S1319 is a structurally related, highly potent β2-agonist used here as a surrogate to indicate the expected high potency of this compound.[1]
Experimental Protocols
Detailed methodologies are provided below for key preclinical experiments to evaluate the efficacy of this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Hyperresponsiveness in Guinea Pigs
This in vivo protocol establishes an animal model of allergic asthma, characterized by AHR and airway inflammation.
1. Animals:
-
Male Hartley guinea pigs (250-300 g). House under standard laboratory conditions with free access to food and water.[2]
2. Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Al(OH)₃) gel (InvivoGen)
-
Sterile, pyrogen-free 0.9% saline
-
This compound (or other test compounds)
-
Nebulizer system (e.g., DeVilbiss)
3. Sensitization Procedure:
-
Day 0 (Active Sensitization): Administer an intraperitoneal (i.p.) injection of 1 ml saline containing 100 µg OVA and 100 mg Al(OH)₃.[2][4]
-
Day 7 (Booster): Administer a second i.p. injection identical to the Day 0 injection to boost the immune response.[2]
4. Antigen Challenge:
-
Days 14-21: Expose the sensitized animals to aerosolized OVA to induce airway inflammation and AHR.
5. Drug Administration:
-
This compound or vehicle is typically administered via inhalation (intratracheal instillation or aerosol) at a defined time point (e.g., 30 minutes to 24 hours) before the final OVA challenge or before AHR measurement.
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR) via Whole-Body Plethysmography
This non-invasive method measures bronchoconstriction in conscious, unrestrained animals by recording changes in breathing patterns.
1. Equipment:
-
Unrestrained whole-body plethysmograph (WBP) system for guinea pigs (e.g., Buxco or DSI).
-
Nebulizer integrated with the plethysmograph chambers.
-
Methacholine (B1211447) (MCh) or histamine solutions of increasing concentrations (e.g., 0, 12.5, 25, 50, 100 µg/mL).[7]
2. Procedure:
-
Acclimatization: Place the guinea pig in the plethysmograph chamber and allow it to acclimate for at least 30 minutes.
-
Baseline Measurement: Record respiratory parameters (e.g., tidal volume, respiratory rate) for 5 minutes to establish a stable baseline. The primary output parameter is often Enhanced Pause (Penh), a calculated value that correlates with airway resistance.[7]
-
Challenge Administration:
-
Data Analysis: Calculate the percentage increase in Penh over baseline for each MCh concentration. The provocative concentration (PC₂₀₀) is the concentration of MCh that causes a 200% increase in Penh from baseline. A higher PC₂₀₀ value in this compound-treated animals indicates effective bronchoprotection.
Protocol 3: Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
This protocol is used to assess airway inflammation by quantifying inflammatory cells and mediators.
1. Procedure:
-
Euthanasia: At the end of the study (e.g., 24 hours after the final OVA challenge), euthanize the guinea pig with an overdose of a suitable anesthetic.
-
Tracheal Cannulation: Expose the trachea and insert a cannula.
-
Lung Lavage:
-
Instill a fixed volume of sterile, cold PBS (e.g., 2 x 5 mL) into the lungs via the cannula.
-
Gently aspirate the fluid after each instillation and pool the recovered BALF on ice.
-
-
Cell Counting:
-
Centrifuge the BALF (e.g., 400 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with a Romanowsky-type stain (e.g., Diff-Quik or Giemsa).
-
Perform a differential count of at least 400 cells (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.
-
-
Analysis of Supernatant: The cell-free supernatant can be stored at -80°C for subsequent analysis of cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators by ELISA.
Protocol 4: In Vitro Assessment of Bronchodilator Activity (Isolated Tracheal Rings)
This organ bath experiment directly measures the relaxant effect of this compound on airway smooth muscle.
1. Tissue Preparation:
-
Euthanize a naive guinea pig and immediately dissect the trachea.
-
Place the trachea in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1).[2][3]
-
Carefully clean away connective tissue and cut the trachea into 3-4 mm wide rings.
2. Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[2][3]
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Apply an optimal resting tension of 1.5 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.[3]
3. Experimental Procedure:
-
Contraction: Add a contractile agent to the bath to induce a stable, submaximal contraction (e.g., histamine at 10⁻⁵ M or methacholine at 10⁻⁶ M).[1][4]
-
Cumulative Concentration-Response Curve: Once the contraction has plateaued, add this compound to the bath in a cumulative manner (e.g., from 10⁻¹² M to 10⁻⁶ M), allowing the relaxation to stabilize at each concentration before adding the next.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by histamine/methacholine. Plot the concentration-response curve and calculate the pD₂ (-log EC₅₀) value to determine the potency of this compound.[1]
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of eight weeks of treatment with salmeterol on bronchoalveolar lavage inflammatory indices in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mousephenotype.org [web.mousephenotype.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Carmoterol cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Carmoterol-stimulated cyclic adenosine (B11128) monophosphate (cAMP) assays. The information is tailored for scientists and professionals in drug development utilizing cell-based functional assays to characterize β2-adrenergic receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular cAMP levels?
This compound is an experimental ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the associated G-protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium and relaxation of the airway smooth muscle, leading to bronchodilation. Therefore, treatment of cells expressing β2-adrenergic receptors with this compound is expected to produce a dose-dependent increase in intracellular cAMP.
Q2: I am not observing a significant increase in cAMP signal after stimulating cells with this compound. What are the potential causes?
A low or absent signal in your this compound cAMP assay can stem from several factors related to the cells, reagents, or the experimental protocol. Common issues include:
-
Cell-related issues:
-
Low or absent β2-adrenergic receptor expression in the chosen cell line.
-
Poor cell health, viability, or use of cells with a high passage number.
-
Suboptimal cell density per well.
-
-
Reagent-related issues:
-
Degradation or incorrect concentration of this compound.
-
Ineffective phosphodiesterase (PDE) inhibitor.
-
Expired or improperly stored assay kit components.
-
-
Protocol-related issues:
-
Inappropriate agonist stimulation time or temperature.
-
Absence or insufficient concentration of a PDE inhibitor.
-
Interference from components in the cell culture medium, such as serum.
-
Incorrect instrument settings for signal detection (e.g., for HTRF or luminescence assays).
-
Q3: Why is a phosphodiesterase (PDE) inhibitor necessary in a cAMP assay?
It is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your cAMP assay. PDEs are enzymes that rapidly hydrolyze cAMP to 5'-AMP, thereby terminating the signal. By inhibiting PDE activity, the newly synthesized cAMP is protected from degradation, allowing it to accumulate within the cell. This leads to a more robust and easily detectable signal, significantly improving the assay window.
Q4: How can serum in the cell culture medium impact my cAMP assay results?
Serum contains various growth factors and hormones that can non-specifically stimulate or inhibit adenylyl cyclase, potentially leading to high background signals or a diminished response to this compound. To mitigate these effects, it is best practice to serum-starve the cells for a few hours or overnight before performing the assay. This reduces basal signaling and enhances the specific response to the β2-adrenergic agonist.
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to identifying and resolving the root causes of low signal in your this compound cAMP assays.
Problem: Low or no detectable cAMP signal upon this compound stimulation.
Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Cellular Issues | |
| Low β2-Adrenergic Receptor Expression | - Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Utilize a cell line known to endogenously express high levels of the β2-adrenergic receptor (e.g., HEK293, CHO-K1) or a stably transfected cell line. |
| Poor Cell Health or High Passage Number | - Ensure cells are healthy, viable (>90%), and within a low passage number as high passage can lead to phenotypic drift.- Do not allow cells to become over-confluent in culture flasks before seeding for the assay. |
| Suboptimal Cell Density | - Perform a cell titration experiment to determine the optimal cell number per well that yields the best assay window without saturating the signal.- Too few cells will produce a weak signal, while too many can lead to desensitization and a reduced signal window. |
| Reagent & Protocol Issues | |
| This compound Degradation or Inactivity | - Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).- Prepare fresh serial dilutions of this compound for each experiment. |
| Inactive or Insufficient PDE Inhibitor | - Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 0.5 mM).- Ensure the PDE inhibitor is fully dissolved and freshly added to the stimulation buffer before use. |
| Suboptimal Agonist Stimulation Time | - Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for achieving a peak cAMP signal with your specific cell line. |
| Incorrect Assay Buffer or Medium | - For stimulation times under 2 hours, a dedicated stimulation buffer is recommended. For longer incubations, cell culture medium can be used.- Ensure the buffer used for the cAMP standard curve is the same as the one used for cell stimulation to ensure accurate quantification. |
| Assay Detection Issues | |
| Expired or Improperly Handled Assay Kit | - Verify the expiration dates of all kit components.- Ensure all reagents have been stored and handled according to the manufacturer's instructions. |
| Incorrect Plate Reader Settings | - Optimize the instrument settings (e.g., gain, delay time, number of flashes) for your specific assay technology (e.g., HTRF, luminescence).- For HTRF assays, use white-walled plates to maximize signal detection |
Technical Support Center: Minimizing Off-Target Effects of Carmoterol in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Carmoterol during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary mechanism of action involves binding to β2-adrenergic receptors on airway smooth muscle cells.[3] This binding activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The elevated cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of various target proteins.[3] This cascade ultimately decreases intracellular calcium concentrations, causing relaxation of the airway smooth muscle and bronchodilation.
Q2: What are the primary on-target and off-target effects of this compound?
-
On-Target Effects: The desired therapeutic effect of this compound is bronchodilation, achieved through the activation of β2-adrenergic receptors in the lungs.
-
Off-Target Effects: The most significant off-target effects of β2-adrenergic agonists like this compound are cardiovascular. These effects are primarily due to the stimulation of β1-adrenergic receptors in the heart, which can lead to increased heart rate (tachycardia), palpitations, and in some cases, arrhythmias. Although this compound is reported to be highly selective for the β2-adrenoceptor, complete avoidance of β1-adrenoceptor interaction is challenging.
Q3: How can we assess the selectivity of this compound for the β2-adrenergic receptor over the β1-adrenergic receptor in our preclinical studies?
To assess the selectivity of this compound, researchers can perform in vitro receptor binding and functional assays using cell lines stably expressing human β1 and β2-adrenergic receptors. Radioligand binding assays can determine the affinity (Ki) of this compound for each receptor subtype, while functional assays, such as cAMP accumulation assays, can measure the potency (EC50) and efficacy of the compound at each receptor. The ratio of these values (e.g., Ki for β1 / Ki for β2) provides a quantitative measure of selectivity.
Troubleshooting Guides
Problem 1: Unexpected Cardiovascular Effects Observed in Animal Models
Symptoms:
-
Increased heart rate or arrhythmias observed during in-life monitoring (e.g., telemetry or Holter monitoring) in animal models (e.g., rodents, dogs) following this compound administration.
-
Elevated blood pressure.
Possible Causes:
-
Dose-related off-target β1-adrenergic receptor activation: The administered dose of this compound may be high enough to cause significant activation of cardiac β1-adrenergic receptors, despite its β2 selectivity.
-
Model sensitivity: The chosen animal model may have a different β1/β2 adrenergic receptor distribution or sensitivity compared to humans.
-
Experimental conditions: Stress or other experimental factors could be contributing to cardiovascular stimulation.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose for bronchodilation and the dose at which cardiovascular effects become apparent.
-
In Vitro Selectivity Confirmation: Re-evaluate the selectivity of your specific batch of this compound using in vitro receptor binding and functional assays (see Q3 in FAQs).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of this compound with the observed cardiovascular effects to understand the exposure-response relationship.
-
Use of Selective Antagonists: In a separate cohort, co-administer a selective β1-adrenergic antagonist (e.g., metoprolol) to confirm that the observed cardiac effects are mediated by β1-receptor activation.
-
Refine Animal Model and Procedures: Ensure that animal handling and experimental procedures are designed to minimize stress. Consider using telemetry for continuous and stress-free monitoring.
Problem 2: Discrepancy Between In Vitro Selectivity and In Vivo Off-Target Effects
Symptoms:
-
High in vitro selectivity for the β2-adrenergic receptor is observed, but significant cardiovascular off-target effects are still seen in vivo at presumed therapeutic doses.
Possible Causes:
-
Metabolites: Active metabolites of this compound may have a different selectivity profile than the parent compound.
-
Tissue-Specific Receptor Expression: The relative expression levels of β1 and β2-adrenergic receptors in cardiac versus bronchial tissue in the animal model may differ from the in vitro system.
-
"Off-target" pharmacology not related to β1 receptors: The compound could be interacting with other unforeseen receptors or ion channels.
Troubleshooting Steps:
-
Metabolite Profiling: Characterize the major metabolites of this compound in the relevant preclinical species and assess their activity and selectivity at adrenergic receptors.
-
Ex Vivo Tissue Bath Studies: Isolate tracheal (bronchial) and atrial (cardiac) tissues from the preclinical species and perform cumulative concentration-response curves to this compound to assess its functional effects directly in the target and off-target tissues.
-
Broad Off-Target Screening Panel: Screen this compound against a comprehensive panel of receptors, ion channels, and enzymes to identify any potential non-adrenergic off-target interactions. This can be done through contract research organizations (CROs).
-
In Silico Prediction: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Parameter | β2-Adrenergic Receptor | β1-Adrenergic Receptor | Selectivity Ratio (β1/β2) | Reference |
| Affinity (pKi) | ~10.19 | Lower Affinity | >50-fold | |
| Functional Potency (pEC50) | High Potency | Lower Potency | >100-fold (bronchial vs. myocardial tissue) |
Note: Specific quantitative values from proprietary preclinical studies are not publicly available. The table reflects the qualitative and semi-quantitative information found in the public domain.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for Functional Selectivity
Objective: To determine the functional potency (EC50) of this compound at human β1 and β2-adrenergic receptors.
Methodology:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with and expressing either the human β1 or β2-adrenergic receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Include a positive control (e.g., isoproterenol, a non-selective β-agonist) and a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each receptor subtype. The ratio of EC50 values (EC50 for β1 / EC50 for β2) will indicate the functional selectivity.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound leading to bronchodilation.
Caption: Workflow for minimizing off-target effects in preclinical studies.
References
Technical Support Center: Carmoterol and β2-Adrenoceptor Desensitization Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating β2-adrenoceptor (β2-AR) desensitization in studies involving Carmoterol. Given that specific desensitization data for this compound is limited due to its withdrawal from clinical development, this guide focuses on the principles and established methodologies for characterizing the desensitization profile of any β2-AR agonist, using well-studied compounds as examples.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is β2-adrenoceptor desensitization and why is it important in this compound studies?
A1: β2-adrenoceptor desensitization is a process where the receptor's response to an agonist diminishes over time with continuous or repeated exposure. This process is a critical feedback mechanism to prevent overstimulation of cells.[3] For a potent and long-acting β2-agonist like this compound, understanding its desensitization profile is crucial as it can impact the duration of its therapeutic effect and potentially lead to tolerance.[3][4][5] The primary mechanisms of rapid desensitization involve the phosphorylation of the β2-AR by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA, followed by the recruitment of β-arrestins.[6][7][8] β-arrestin binding sterically hinders G protein coupling and targets the receptor for internalization.[6][7]
Q2: How can we predict if this compound is likely to cause significant β2-AR desensitization?
A2: The desensitization potential of a β2-agonist is often linked to its intrinsic efficacy (i.e., whether it is a full or partial agonist) and its bias towards G protein signaling versus β-arrestin recruitment.[9][10][11] Full agonists, which elicit a maximal receptor response, tend to cause more profound desensitization than partial agonists.[9] Additionally, "biased agonists" that preferentially activate the Gs signaling pathway with minimal recruitment of β-arrestin are hypothesized to cause less desensitization.[6][7][8] To predict this compound's profile, you would need to experimentally determine its functional activity (cAMP production) and its ability to recruit β-arrestin compared to known full and partial agonists.
Q3: What are the key signaling pathways involved in β2-AR desensitization?
A3: The primary pathway for homologous (agonist-specific) desensitization involves agonist binding, which leads to a conformational change in the receptor. This allows for phosphorylation of the receptor's intracellular domains by GRKs. Phosphorylated receptors then serve as a high-affinity binding site for β-arrestin molecules. β-arrestin binding uncouples the receptor from its G protein, attenuating the signal, and also targets the receptor for endocytosis via clathrin-coated pits. A simplified diagram of this pathway is provided below.
Caption: Signaling pathway of β2-AR activation and desensitization.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental characterization of this compound's desensitization properties.
Problem 1: No or low signal in β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response curve for this compound to determine the optimal concentration for β-arrestin recruitment. Include a positive control agonist (e.g., Isoprenaline) to ensure the assay is working. |
| Low receptor expression | Verify the expression level of the β2-AR in your cell line using techniques like Western blot, qPCR, or radioligand binding. |
| Inefficient cell transfection (if applicable) | Optimize transfection conditions (e.g., DNA to reagent ratio, cell density). Use a reporter plasmid (e.g., GFP) to assess transfection efficiency. |
| Assay kinetics mismatch | The kinetics of β-arrestin recruitment can vary between agonists. Perform a time-course experiment to identify the optimal incubation time with this compound. |
| This compound is a Gs-biased agonist | If this compound is strongly biased towards G protein signaling, it may recruit very little β-arrestin. Compare the β-arrestin recruitment signal to its cAMP generation potency. A high ratio of cAMP production to β-arrestin recruitment suggests bias.[7] |
Problem 2: High variability in receptor internalization data.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or density | Ensure consistent cell passage number, seeding density, and growth conditions. Perform experiments on cells that are in a logarithmic growth phase. |
| Issues with labeling or detection reagents | Titrate fluorescently labeled ligands or antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. Check for photobleaching if using microscopy. |
| Non-specific binding of ligands/antibodies | Include appropriate controls, such as a non-specific binding control (e.g., incubation with an excess of unlabeled ligand) or an isotype control antibody. |
| Incomplete removal of unbound label | Optimize washing steps to ensure complete removal of unbound fluorescent ligands or antibodies before measurement. |
Comparative Data of Known β2-AR Agonists
The following table summarizes the desensitization characteristics of several well-studied β2-AR agonists. This data can serve as a benchmark for your this compound experiments.
| Agonist | Agonist Type | β-arrestin Recruitment | Receptor Internalization | Receptor Downregulation (24h) | Reference |
| Isoprenaline | Full Agonist | High | High | ~13-25% | [12][13] |
| Salbutamol | Partial Agonist | Moderate | Moderate | ~25-35% | [9][12] |
| Salmeterol (B1361061) | Partial Agonist | Low | Low | ~25-35% | [12][13][14] |
| Formoterol (B127741) | Full Agonist | High | High | ~50% | [12][13] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is adapted from commercially available assays (e.g., DiscoverX PathHunter).[15]
Objective: To quantify the recruitment of β-arrestin to the β2-AR upon stimulation with this compound.
Materials:
-
HEK293 cells co-expressing β2-AR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer.
-
This compound and control agonists (e.g., Isoprenaline).
-
Detection reagent containing chemiluminescent substrate.
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into the microplate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists in assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells and incubate for a pre-determined time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal as a function of agonist concentration and fit the data to a dose-response curve to determine EC50 values.
Caption: Workflow for β-arrestin recruitment assay.
Protocol 2: Receptor Internalization Assay (Immunofluorescence Microscopy)
Objective: To visualize and quantify the internalization of β2-AR from the plasma membrane upon stimulation with this compound.
Materials:
-
Cells expressing an epitope-tagged β2-AR (e.g., HA- or FLAG-tagged).
-
Glass coverslips.
-
This compound and control agonists.
-
Primary antibody against the epitope tag.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fixation and permeabilization buffers.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Agonist Treatment: Treat the cells with this compound or control agonists at a desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).
-
Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Immunostaining (Non-permeabilized): To label surface receptors, incubate the fixed, non-permeabilized cells with the primary antibody against the extracellular epitope tag.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100 or saponin).
-
Immunostaining (Total Receptors): Incubate the permeabilized cells with the primary antibody to label both surface and intracellular receptors. (This step is for determining total receptor levels in parallel wells).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles to determine the extent of internalization.
Caption: Workflow for receptor internalization assay.
Protocol 3: Receptor Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of β2-AR at specific sites (e.g., GRK sites) following this compound stimulation.[16][17][18]
Materials:
-
Cells overexpressing β2-AR.
-
This compound and control agonists.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Phospho-specific antibodies against β2-AR phosphorylation sites (e.g., pS355/356).[16]
-
Antibody against total β2-AR.
-
SDS-PAGE gels and Western blot apparatus.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with this compound or control agonists for short time periods (e.g., 0, 1, 2, 5 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary phospho-specific β2-AR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total β2-AR to normalize for receptor loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated β2-AR to total β2-AR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ultra-long-acting beta2-adrenoceptor agonists: an emerging therapeutic option for asthma and COPD? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β2-Adrenoceptor signalling bias in asthma and COPD and the potential impact on the comorbidities associated with these diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 7tmantibodies.com [7tmantibodies.com]
- 17. Distinct Phosphorylation Sites on the β2-Adrenergic Receptor Establish a Barcode That Encodes Differential Functions of β-Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct phosphorylation sites on the β(2)-adrenergic receptor establish a barcode that encodes differential functions of β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Carmoterol in Cell-Based Assays
Welcome to the technical support center for optimizing cell-based assays with Carmoterol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is an experimental ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA).[1] Its mechanism of action involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1] This binding activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The elevation of cAMP, a second messenger, initiates a signaling cascade that leads to various cellular responses, most notably smooth muscle relaxation.[1]
Q2: What is a typical starting point for this compound concentration in a cell-based assay?
As this compound is a highly potent agonist, it is recommended to start with a wide concentration range to determine the optimal concentration for your specific cell system. A typical starting range could be from 1 picomolar (pM) to 100 nanomolar (nM). For initial experiments, performing a dose-response curve is crucial to determine the EC50 (the concentration that elicits 50% of the maximal response).
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound can vary depending on the cell type, receptor expression level, and the specific assay being performed. As an ultra-long-acting agonist, this compound's effects are sustained. For cAMP accumulation assays, a time-course experiment is recommended. Initial time points to test could be 15, 30, 60, and 120 minutes. Some studies with long-acting β2-agonists have shown that maximal cAMP accumulation can be observed within 30-60 minutes. However, due to this compound's prolonged action, longer incubation times may be relevant for studying downstream signaling events or receptor desensitization.
Q4: Why is it important to use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer prevents the breakdown of newly synthesized cAMP. This leads to a more robust and detectable signal, increasing the assay window and sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Constitutive Receptor Activity: High receptor expression levels can lead to agonist-independent signaling.[2] 2. High Cell Seeding Density: Too many cells can result in a high basal level of cAMP. 3. Contaminated Reagents: Contamination of cell culture media or assay reagents. | 1. Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number per well that provides a good signal-to-noise ratio. 2. Reduce Serum Concentration: Serum can contain factors that stimulate receptors. Consider serum starvation of cells for a few hours before the assay. 3. Use Fresh Reagents: Prepare fresh assay buffers and dilutions of this compound for each experiment. |
| Low or No Signal | 1. Low Receptor Expression: The cell line may not express sufficient levels of the β2-adrenergic receptor. 2. Inactive this compound: The compound may have degraded. 3. Suboptimal Incubation Time: The incubation period may be too short to elicit a detectable response. 4. Inefficient Cell Lysis: Incomplete release of intracellular cAMP. | 1. Verify Receptor Expression: Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR or Western blot. 2. Use Freshly Prepared this compound: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for maximal signal. 4. Optimize Lysis Conditions: Ensure the lysis buffer and incubation time are sufficient for complete cell lysis as per your assay kit's protocol. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Temperature Gradients: Uneven temperature distribution across the plate during incubation. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile water or PBS to create a humidity barrier. 4. Ensure Uniform Incubation: Use a high-quality incubator and allow the plate to equilibrate to the correct temperature. |
Quantitative Data Summary
While specific binding kinetics for this compound are not widely published, the following table provides a summary of its known properties and comparative data for other relevant β2-agonists. This information can be used as a reference for experimental design.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| (R,R)-Carmoterol | Human β2-Adrenoceptor | Functional Assay | Potency | High Agonist Potency | |
| (R,R)-Carmoterol | Human β2 vs. β1 | Binding Affinity | Selectivity | 53-fold higher for β2 | |
| Salmeterol | Human β2-Adrenoceptor | Radioligand Binding | Ki | ~10 nM | |
| Salmeterol | Human β2-Adrenoceptor | Functional (cAMP) | EC50 | ~1-10 nM | |
| Indacaterol | Human β2-Adrenoceptor | Radioligand Binding | Ki | ~10-20 nM | |
| Indacaterol | Human β2-Adrenoceptor | Functional (cAMP) | EC50 | ~1-5 nM | |
| Olodaterol | Human β2-Adrenoceptor | Radioligand Binding | Ki | ~0.1 nM | |
| Olodaterol | Human β2-Adrenoceptor | Functional (cAMP) | EC50 | ~0.1-1 nM |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol outlines a general procedure for measuring this compound-induced cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Reference agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in culture medium to the desired density (optimize this for your cell line, a typical starting point is 5,000-10,000 cells/well).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) to achieve the desired final concentrations. Also, prepare dilutions of a reference agonist.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the diluted this compound or reference agonist to the respective wells. For basal and maximum signal controls, add assay buffer with and without a saturating concentration of a known agonist (like isoproterenol (B85558) or forskolin), respectively.
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes). This incubation time should be optimized.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the detection reagents (cAMP-d2 and anti-cAMP cryptate in lysis buffer).
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cAMP concentration.
-
Protocol 2: Receptor Internalization Assay (Flow Cytometry)
This protocol describes a method to assess this compound-induced internalization of the β2-adrenergic receptor using flow cytometry. This requires a cell line expressing a tagged version of the receptor (e.g., FLAG-tag or GFP-tag).
Materials:
-
Cells stably expressing an N-terminally tagged human β2-adrenergic receptor
-
Cell culture medium
-
PBS
-
This compound
-
Primary antibody against the tag (e.g., anti-FLAG) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. Include an untreated control.
-
-
Cell Staining:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in ice-cold PBS containing 1% BSA.
-
Add the fluorescently labeled primary antibody to the cell suspension.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS to remove unbound antibody.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. A decrease in the mean fluorescence intensity indicates receptor internalization.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a cAMP accumulation assay.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
Validating Carmoterol's Efficacy: A Comparative Guide to In Vitro Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional efficacy of Carmoterol, a long-acting beta-2 adrenergic agonist (LABA), with other established LABAs, Salmeterol and Formoterol. The data presented is based on key in vitro functional assays that are fundamental in the preclinical assessment of bronchodilator potency and efficacy. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflows are included to support researchers in their evaluation.
Comparative Efficacy of Beta-2 Adrenergic Agonists
The functional potency of beta-2 adrenergic agonists is a critical determinant of their therapeutic potential. This is primarily assessed through in vitro assays that measure the drug's ability to elicit a biological response, such as the relaxation of airway smooth muscle. The following tables summarize the comparative efficacy of this compound, Formoterol, and Salmeterol in two standard in vitro functional assays.
Table 1: cAMP Accumulation Assay in CHO Cells Expressing Human Beta-2 Adrenergic Receptors
This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway that leads to smooth muscle relaxation. The potency is expressed as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.
| Compound | Potency (pEC50) |
| This compound | Potent (Specific EC50 value not publicly available in cited literature) |
| Formoterol | High |
| Salmeterol | High |
Note: While this compound is consistently described as a highly potent agonist in functional assays, a specific public domain EC50 value from a standardized cAMP assay for direct comparison was not identified in the searched literature.
Table 2: Isolated Guinea Pig Trachea Relaxation Assay
This assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle tissue, providing a physiologically relevant assessment of bronchodilator activity. Potency is often expressed as pD2, which is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.
| Compound | Potency (-log EC50 / pD2) |
| This compound (as TA-2005) | 9.79 |
| Formoterol | 8.56 - 9.32 |
| Salmeterol | ~7.50 |
Experimental Protocols
cAMP Accumulation Assay
This protocol outlines the general steps for determining the potency of a beta-2 adrenergic agonist in stimulating cAMP production in a cell-based assay.
Objective: To quantify the EC50 of
A Comparative Guide to the Receptor Binding Kinetics of Carmoterol and Formoterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of two long-acting β2-adrenoceptor agonists, carmoterol and formoterol (B127741). The information presented is supported by available experimental data to facilitate informed decisions in respiratory drug development.
Quantitative Comparison of Binding Affinity
Direct comparative studies on the complete binding kinetics (association and dissociation rates) of this compound and formoterol under identical experimental conditions are limited in publicly available literature. However, a comparison of their binding affinities (Ki) for the human β2-adrenoceptor can be compiled from various sources. It is crucial for researchers to note the variations in experimental conditions, such as the radioligand and tissue source used, which can influence the reported values.
| Compound | Receptor Source | Radioligand | Binding Affinity (Ki/Kd) (nM) | Reference |
| This compound | Human recombinant | [³H]-CGP 12177 | ~1.5 | [1] |
| (R,R)-Formoterol | Human β2-adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 2.9 | [1] |
| Formoterol | Guinea pig lung membranes | [3H]ICI 118,551 | 7.6 | [2] |
Note: The binding affinity of this compound is estimated from its pKi of 8.8. The different radioligands and receptor sources used in these studies highlight the importance of interpreting these values with caution when making direct comparisons.
Experimental Protocols
A comprehensive understanding of the methodologies used to determine these binding parameters is essential for their correct interpretation. Below are detailed protocols for two key experiments: a competitive radioligand binding assay to determine binding affinity and a cAMP accumulation assay to measure functional potency.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound or formoterol) for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells) to near confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add a fixed concentration of a suitable β2-adrenoceptor radioligand (e.g., [³H]-CGP12177 or [¹²⁵I]-iodocyanopindolol).
-
Add increasing concentrations of the unlabeled test compound (this compound or formoterol).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the functional potency of a β2-agonist by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), following receptor activation.
1. Cell Culture and Plating:
-
Culture cells expressing the β2-adrenoceptor (e.g., human bronchial smooth muscle cells or a suitable cell line) in appropriate media.
-
Seed the cells into 24- or 96-well plates and grow to a desired confluency.
2. Agonist Stimulation:
-
Wash the cells with a pre-warmed buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of the β2-agonist (this compound or formoterol) to the wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Quantification:
-
Terminate the stimulation by removing the assay medium and lysing the cells with a lysis buffer.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as:
- Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
- Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies specific for cAMP.
- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each agonist concentration.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to create a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
β2-Adrenoceptor Signaling Pathway
Both this compound and formoterol are agonists of the β2-adrenoceptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a signaling cascade that leads to smooth muscle relaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Carmoterol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Carmoterol. Due to the limited availability of publicly accessible, validated methods specifically for this compound, this guide leverages detailed methodologies developed for Formoterol, a structurally and functionally analogous long-acting beta-2-agonist. The protocols and data presented here serve as a robust foundation for the development and validation of analytical procedures for this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for bulk drug and formulation analysis, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalytical applications in matrices such as plasma and urine.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods applicable to the quantification of this compound, based on validated methods for its surrogate, Formoterol. This allows for a clear comparison of their capabilities in different analytical contexts.
| Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Accuracy (%) | Precision (%RSD) |
| Chiral HPLC-UV | Aqueous Solution | 0.04 - 0.1 µg/mL | 0.04 µg/mL | ≥ 88% | ≤ 8.5% |
| RP-HPLC-UV | Bulk Drug | 0.03 - 255 µg/mL | 0.08 µg/mL | Not Specified | Not Specified |
| UPLC-MS/MS | Human Plasma | 0.4 - 150 pg/mL | 0.4 pg/mL | 95.3 - 111.1% | 0.6 - 10.7% |
| LC-MS/MS | Human Plasma | 0.2 - 100 pg/mL | 0.2 pg/mL | Not Specified | < 15% |
| LC-MS/MS | Human Serum | 0.40 - 100.24 pg/mL | 0.40 pg/mL | 93.37 - 107.30% | 1.55 - 9.01% |
| UHPLC-MS/MS | Human Urine | 15 - 60 ng/mL | 6.2 ng/mL | 95.16 - 104.49% | 2.08 - 7.28% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for Formoterol and can be adapted for this compound quantification.
Chiral HPLC-UV Method for Stereoisomer Quantification in Aqueous Solutions
This method is suitable for the separation and quantification of this compound stereoisomers in pharmaceutical formulations.
a. Materials and Reagents:
-
This compound standard
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
b. Chromatographic Conditions:
-
Column: Chiral-AGP (100 x 4 mm, 5 µm)
-
Mobile Phase:
-
A: 50 mM sodium phosphate buffer, pH 7.0
-
B: 10% v/v Isopropanol
-
-
Flow Rate: 1.3 mL/min
-
Detection: UV at 242 nm
-
Injection Volume: 2
Safety Operating Guide
Personal protective equipment for handling Carmoterol
Essential Safety Precautions for Handling Carmoterol
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling this compound, a potent long-acting beta-2 adrenoceptor agonist. Although this compound's development was discontinued, preventing the widespread availability of a specific Safety Data Sheet (SDS), safety guidelines can be established by examining related compounds such as Formoterol.[1] Handling highly potent pharmacologically active materials requires a comprehensive approach to personal protective equipment (PPE) to mitigate risks of exposure.[2]
Personal Protective Equipment (PPE)
The primary routes of exposure to potent compounds like this compound include inhalation, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is essential.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use Cases |
| Respiratory Protection | Respirator | A properly fitted respirator is crucial, especially when handling the powdered form of the compound or when adequate ventilation is not guaranteed.[2] For compounds in this class, which can be fatal if inhaled, respiratory protection is a primary defense.[2] |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves to prevent skin contact.[2] The specific type of glove material should be chosen based on the solvent used, if any. |
| Eye and Face Protection | Safety glasses with side shields or face shield | Use eye and face protection to safeguard against splashes or airborne particles.[2] |
| Body Protection | Protective clothing/Lab coat | Wear protective clothing to prevent contamination of personal clothes and skin.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Washing: Thoroughly wash hands and any exposed skin after handling the compound.[2]
-
Special Instructions: Obtain and review all available safety information before use. Do not handle the substance until all safety precautions have been read and understood.[2]
Disposal Plan:
-
Dispose of all waste materials, including contaminated PPE and unused this compound, in accordance with local, regional, national, and international regulations for hazardous chemical waste.[2]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
